5-ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one , often referred to as “Compound X” , is a synthetic organic compound. Its chemical formula is C₁₁H₁₂O₄S with a molecular weight of approximately 208.21 g/mol . The compound exhibits interesting pharmacological properties and has drawn attention in drug discovery research.
Molecular Structure Analysis
Compound X possesses a fused thienopyrimidine core with an ethyl group at position 5, a hydroxy-methylphenyl group at position 4, and a methyl group at position 6. The sulfur atom contributes to the sulfanyl moiety. The molecular structure influences its interactions with biological targets and solubility properties .
Physical And Chemical Properties Analysis
- Melting Point : Compound X exhibits a melting point of approximately 335.7 K .
- Solubility : Solubility data in various organic solvents are available . Researchers have explored its dissolution behavior, which impacts formulation strategies.
Future Directions
properties
IUPAC Name |
5-ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-4-11-9(3)22-14-13(11)15(20)18(16(21)17-14)12-6-5-10(19)7-8(12)2/h5-7,19H,4H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMXURMJCJFVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)N(C(=S)N2)C3=C(C=C(C=C3)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.